

Tetraheptylammonium bromide CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tetraheptylammonium bromide*

Cat. No.: *B107207*

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An In-depth Technical Guide to **Tetraheptylammonium Bromide**: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **tetraheptylammonium bromide**, a quaternary ammonium salt with significant applications in organic synthesis and analytical chemistry. This document details its chemical and physical properties, and provides in-depth experimental protocols for its use as a phase transfer catalyst and an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC).

Core Properties of Tetraheptylammonium Bromide

Tetraheptylammonium bromide is a white, crystalline powder or flakes.^[1] Its key quantitative properties are summarized in the table below.

Property	Value	References
CAS Number	4368-51-8	[1] [2] [3] [4] [5] [6] [7] [8]
Molecular Weight	490.69 g/mol	[1] [2] [3] [4] [6] [8]
Molecular Formula	C ₂₈ H ₆₀ BrN	[2] [3] [7]
Melting Point	87 - 91 °C	[1] [7]
Appearance	White crystalline powder or flakes	[1]
Solubility	Soluble in water and methanol	

Applications in Research and Development

Tetraheptylammonium bromide is a versatile compound with two primary applications in the laboratory setting: as a phase transfer catalyst and as an ion-pairing reagent in chromatography.

Phase Transfer Catalysis

As a phase transfer catalyst, **tetraheptylammonium bromide** facilitates the reaction between reactants located in different immiscible phases, typically an aqueous and an organic phase. The tetraheptylammonium cation forms an ion pair with the reactant in the aqueous phase, transporting it into the organic phase where the reaction can proceed. This technique is instrumental in enhancing reaction rates, improving yields, and enabling reactions that would otherwise be impractical.

A key application of this is in Suzuki coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

Ion-Pair Chromatography

In reversed-phase HPLC, highly polar or charged analytes are poorly retained on nonpolar stationary phases. **Tetraheptylammonium bromide** can be added to the mobile phase as an ion-pairing reagent. It forms a neutral ion pair with the charged analyte, increasing its

hydrophobicity and enabling its retention and separation on a C18 or similar column. This technique is particularly useful for the analysis of acidic compounds like glucosinolates.

Experimental Protocols

The following sections provide detailed methodologies for the application of **tetraheptylammonium bromide** in phase transfer catalysis and ion-pair chromatography.

Protocol 1: Phase Transfer Catalysis in a Suzuki Coupling Reaction

This protocol describes a typical Suzuki coupling reaction using **tetraheptylammonium bromide** as a phase transfer catalyst. The reaction couples an aryl bromide with an arylboronic acid.

Materials:

- Aryl bromide (e.g., 4-bromoacetophenone)
- Arylboronic acid (e.g., phenylboronic acid)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- **Tetraheptylammonium bromide**
- Potassium carbonate (K_2CO_3)
- Water (distilled or deionized)
- Organic solvent for extraction (e.g., ethyl acetate)
- Brine solution
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a round-bottom flask, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), **tetraheptylammonium bromide** (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol).
- Add 10 mL of water to the flask.
- Attach a reflux condenser and heat the mixture to 80-100°C with vigorous stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
- Once the reaction is complete, cool the mixture to room temperature.
- Extract the product with an organic solvent (e.g., 3 x 20 mL of ethyl acetate).
- Combine the organic layers and wash with brine (20 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel.

Protocol 2: Ion-Pair Chromatography for the Analysis of Glucosinolates

This protocol outlines a method for the analysis of glucosinolates in plant extracts using HPLC with **tetraheptylammonium bromide** as an ion-pairing reagent.^[8]

Materials:

- **Tetraheptylammonium bromide**
- Phosphate buffer (0.01 M, pH 7.0)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)

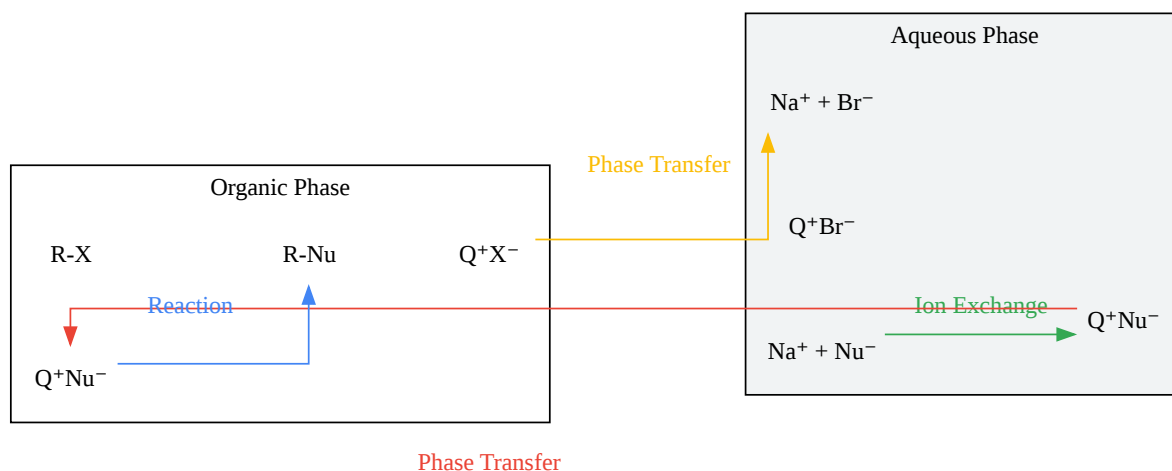
- Water (HPLC grade)
- Glucosinolate standards (e.g., sinigrin)
- Plant extract containing glucosinolates
- Reversed-phase C18 HPLC column (e.g., 5 μ m, 4.6 x 250 mm)

Procedure:

- **Mobile Phase Preparation:** Prepare the mobile phase by dissolving **tetraheptylammonium bromide** (0.005 M) in a mixture of 0.01 M phosphate buffer (pH 7.0) and methanol (e.g., 30:70 v/v).[8] Filter and degas the mobile phase before use.
- **Standard Preparation:** Prepare a series of standard solutions of known concentrations of glucosinolates (e.g., sinigrin) in the mobile phase.
- **Sample Preparation:** Extract glucosinolates from the plant material using an appropriate method (e.g., methanol/water extraction followed by solid-phase extraction cleanup). Dissolve the final extract in the mobile phase.
- **HPLC Analysis:**
 - Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
 - Inject the standard solutions and the sample extract onto the column.
 - Use a UV detector set at 229 nm for detection.
 - Develop a calibration curve by plotting the peak area of the standards against their concentration.
 - Quantify the glucosinolates in the sample by comparing their peak areas to the calibration curve.

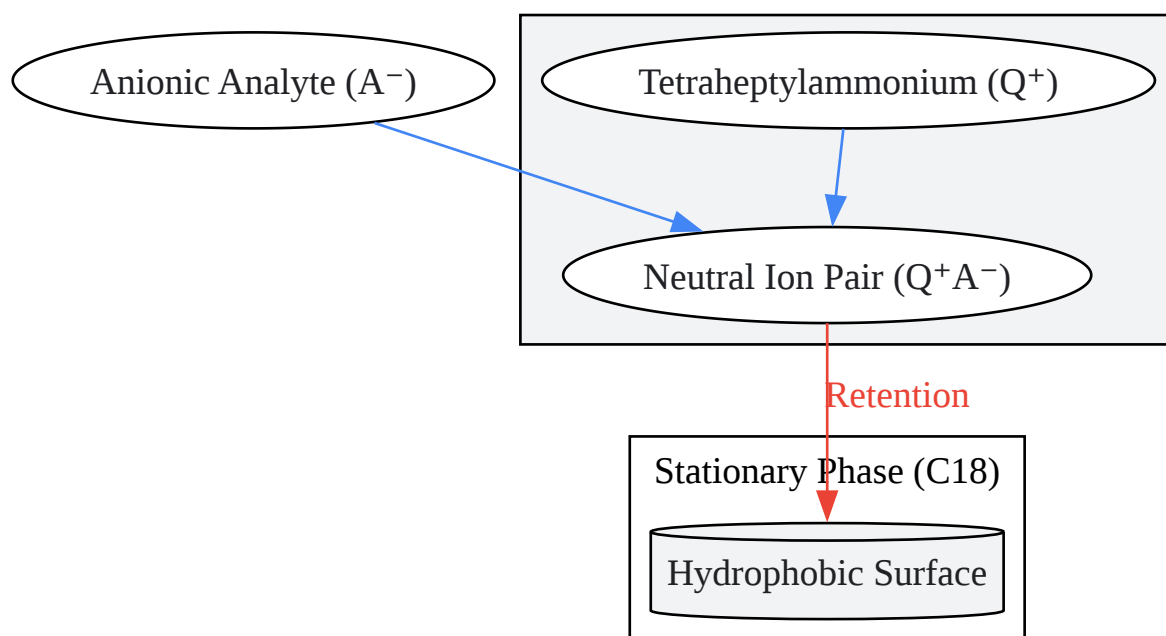
Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the mechanisms of phase transfer catalysis and ion-pair chromatography.



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Caption: Mechanism of Phase Transfer Catalysis.



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Caption: Mechanism of Ion-Pair Chromatography.

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- To cite this document: BenchChem. [Tetraheptylammonium bromide CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b107207#tetraheptylammonium-bromide-cas-number-and-molecular-weight]

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